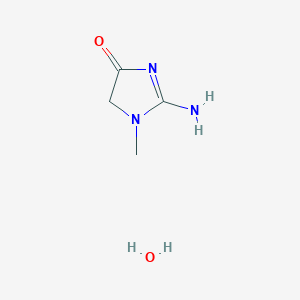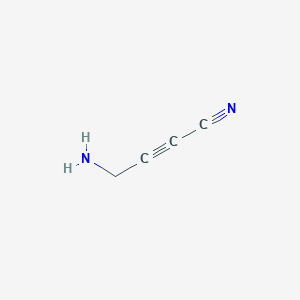
5-But-2-enyloxy-isophthalic acid monomethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-But-2-enyloxy-isophthalic acid monomethyl ester is an organic compound with a complex structure that includes both ester and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-But-2-enyloxy-isophthalic acid monomethyl ester typically involves the esterification of isophthalic acid derivatives. One common method is the selective esterification of the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group using methanol and a catalytic amount of thionyl chloride at room temperature . This method ensures high selectivity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-But-2-enyloxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or ethers.
科学的研究の応用
5-But-2-enyloxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 5-But-2-enyloxy-isophthalic acid monomethyl ester involves its interaction with various molecular targets. The ester and ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include ester hydrolysis and subsequent reactions with nucleophiles .
類似化合物との比較
Similar Compounds
5-Nitroisophthalic acid monomethyl ester: Similar in structure but contains a nitro group, which significantly alters its reactivity and applications.
Methyl 5-nitroisophthalate: Another ester derivative with different functional groups, leading to varied chemical behavior.
Uniqueness
5-But-2-enyloxy-isophthalic acid monomethyl ester is unique due to its combination of ester and ether functionalities, which provide a distinct set of chemical properties and reactivity patterns compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and industrial processes .
特性
分子式 |
C13H14O5 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
3-[(E)-but-2-enoxy]-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O5/c1-3-4-5-18-11-7-9(12(14)15)6-10(8-11)13(16)17-2/h3-4,6-8H,5H2,1-2H3,(H,14,15)/b4-3+ |
InChIキー |
XFCYEOGFGHWBEL-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/COC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
正規SMILES |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
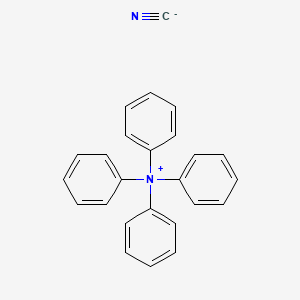

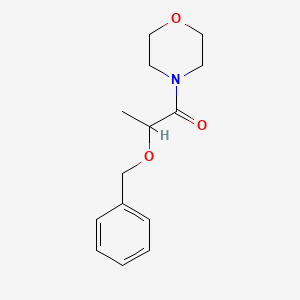
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
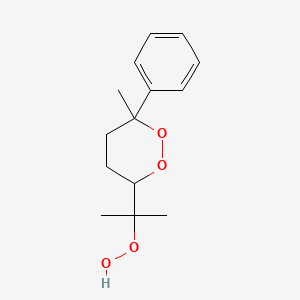
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)

![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
